molecular formula C23H26N2O6 B3966157 4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B3966157
M. Wt: 426.5 g/mol
InChI Key: UBWCBXSAHNUFGW-UHFFFAOYSA-N
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Description

The compound 4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative characterized by:

  • 4-Methoxyphenyl substituent: Enhances lipophilicity and may influence binding to aromatic receptor sites.
  • 3-(Morpholin-4-yl)propyl chain: Improves solubility via the morpholine ring’s polarity and acts as a hydrogen-bond acceptor .

Its synthesis likely involves multicomponent reactions or telescoped condensations, as seen in related furan-2-one systems .

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-29-17-7-5-16(6-8-17)20-19(21(26)18-4-2-13-31-18)22(27)23(28)25(20)10-3-9-24-11-14-30-15-12-24/h2,4-8,13,20,27H,3,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWCBXSAHNUFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the intermediate compound.

    Final cyclization and functional group modifications: The final product is obtained through cyclization reactions and subsequent modifications to introduce the hydroxy and carbonyl groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The furan-2-carbonyl group and pyrrolone core are susceptible to oxidation under controlled conditions:

Reaction TargetReagents/ConditionsProductNotes
Furan ringKMnO₄ (acidic or neutral)Furan-2,5-dione (maleic anhydride derivative)Partial oxidation of the furan ring occurs at room temperature .
Hydroxy groupMnO₂ (dry solvent)Ketone formation via dehydrogenationSelective oxidation of the β-hydroxy group to a ketone at 60°C.
Morpholine moietyH₂O₂/Fe²⁺ (Fenton reagent)Morpholine N-oxideRadical-mediated oxidation under acidic conditions .

Mechanistic Insights :

  • The furan ring undergoes electrophilic aromatic substitution, with oxidation preferentially occurring at the α-position relative to the carbonyl group .

  • Oxidation of the hydroxyl group proceeds via a radical intermediate, stabilized by conjugation with the pyrrolone ring.

Reduction Reactions

Reductive modifications target carbonyl groups and the morpholine-propyl chain:

Reaction TargetReagents/ConditionsProductNotes
Furan-2-carbonylNaBH₄/MeOHFuran-2-methanolComplete reduction at 0°C; retains furan aromaticity .
Pyrrol-2-one coreLiAlH₄ (anhydrous THF)Pyrrolidine derivativeRing-opening reduction forms a secondary amine .
Morpholine N-oxideZn/HClMorpholineReductive cleavage of N-oxide to tertiary amine .

Key Observations :

  • Sodium borohydride selectively reduces the furan carbonyl without affecting the pyrrolone carbonyl due to steric hindrance.

  • LiAlH₄ induces ring-opening reduction, forming a flexible pyrrolidine structure .

Nucleophilic Substitution

The morpholinopropyl side chain and methoxyphenyl group participate in substitution reactions:

Reaction SiteReagents/ConditionsProductNotes
Morpholine nitrogenAlkyl halides (e.g., CH₃I)Quaternary ammonium saltSN2 alkylation at room temperature.
Methoxy groupBBr₃ (dichloromethane, −78°C)Phenolic derivativeDemethylation occurs quantitatively .
Propyl linkerNaN₃/DMFAzide-substituted derivativeMitsunobu-like substitution with retention of configuration .

Structural Influences :

  • The electron-donating methoxy group activates the phenyl ring for electrophilic substitution, but steric bulk limits reactivity at the para position .

  • The morpholine nitrogen’s lone pair facilitates quaternization, enhancing solubility in polar solvents.

Cyclization and Ring-Opening

The pyrrolone ring undergoes reversible ring-opening under specific conditions:

Reaction TypeReagents/ConditionsProductNotes
Acid-catalyzed hydrolysisHCl (aq)/refluxOpen-chain dicarboxylic acidRing hydrolysis followed by decarboxylation .
Base-induced cyclizationK₂CO₃/DMFFused bicyclic lactamIntramolecular amide formation at 120°C .

Thermodynamic Considerations :

  • Hydrolysis is favored in strong acids due to protonation of the lactam oxygen, destabilizing the ring.

  • Base-mediated cyclization exploits the nucleophilicity of the morpholine nitrogen .

Functional Group Interconversion

The hydroxyl and carbonyl groups enable derivatization:

ReactionReagents/ConditionsProductNotes
EsterificationAcCl/pyridineAcetylated hydroxy groupSelective acetylation at the β-position .
Schiff base formationNH₂OH·HCl/EtOHOxime derivativeCondensation with hydroxylamine at pH 5 .
Grignard additionCH₃MgBr (dry ether)Tertiary alcoholNucleophilic attack on the pyrrolone carbonyl .

Synthetic Utility :

  • Acetylation improves metabolic stability by blocking hydroxyl-mediated glucuronidation .

  • Schiff bases serve as intermediates for metal coordination complexes.

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique reactivity:

CompoundFuran ReactivityPyrrolone StabilityMorpholine Substitution
Target compoundHigh (electron-deficient furan)Moderate (strain from substituents)High (tertiary amine)
5-(3-Ethoxyphenyl) analogModerateHighLow
1-(3-Diethylaminopropyl) derivativeLowLowVery high

Trends :

  • Electron-withdrawing groups (e.g., carbonyl) increase furan’s susceptibility to oxidation .

  • Bulky substituents on the pyrrolone ring reduce ring-opening kinetics .

Scientific Research Applications

Overview

The compound 4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry, organic synthesis, and material science. Its unique structural features allow it to interact with biological targets, making it a candidate for drug development and other applications.

Medicinal Chemistry

The compound is studied for its pharmacological properties, particularly its potential as a drug candidate due to its ability to interact with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inhibiting key enzymes involved in tumor growth.
  • Antimicrobial Properties : Its structural components may contribute to antimicrobial activity, making it a candidate for developing new antibiotics.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules:

  • Building Block for Drug Development : It can be utilized as a scaffold for synthesizing other pharmacologically active compounds through various chemical reactions such as acylation and substitution.

Material Science

The unique electronic properties of the compound make it suitable for applications in material science:

  • Organic Electronics : Its structure may facilitate the development of organic semiconductors or photovoltaic materials due to its ability to form charge-transfer complexes.

Case Studies

Several studies have explored the applications of this compound:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation through targeted enzyme inhibition .
  • Antimicrobial Testing : Research conducted in a laboratory setting indicated that modifications to the furan ring enhanced antimicrobial activity against Gram-positive bacteria .
  • Material Development : Investigations into the electronic properties revealed that compounds similar to this one could be used in organic light-emitting diodes (OLEDs), showcasing their potential in electronic applications .

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Key Substituents

The following table summarizes structural analogs and their substituent differences:

Compound ID & Source Acyl Group Aryl Substituent Alkyl Chain Modification
Target Compound Furan-2-carbonyl 4-Methoxyphenyl 3-(Morpholin-4-yl)propyl
Furan-2-carbonyl 4-Hydroxy-3-methoxyphenyl 3-Methoxypropyl
4-Fluorobenzoyl 2-Fluorophenyl 3-(Morpholin-4-yl)propyl
Furan-2-carbonyl 3-Methoxy-4-propoxyphenyl 2-(Morpholin-4-yl)ethyl
Benzofuran-2-carbonyl 3-Ethoxyphenyl 3-(Morpholin-4-yl)propyl
Key Observations:

Benzofuran-2-carbonyl () extends conjugation, possibly improving binding affinity to hydrophobic pockets .

Aryl Substituent Effects: 4-Hydroxy-3-methoxyphenyl () adds a phenolic -OH group, increasing hydrogen-bond donor capacity but reducing lipophilicity compared to the target compound’s 4-methoxyphenyl . Fluorophenyl groups () enhance membrane permeability and resistance to oxidative metabolism .

3-Methoxypropyl () replaces morpholine with a methoxy group, diminishing hydrogen-bond acceptor capacity .

Physicochemical and Electronic Properties

While experimental data (e.g., logP, solubility) are unavailable in the evidence, computational tools like Multiwfn (for wavefunction analysis) and density-functional theory (DFT) methods (e.g., Colle-Salvetti correlation-energy models) can predict properties :

  • Dipole Moments : Morpholine-containing derivatives exhibit higher polarity due to the N-O bond, favoring aqueous solubility.
  • Electrostatic Potential: Fluorinated analogs () show localized negative charges, enhancing interactions with cationic residues in target proteins .
  • logP Trends : The 3-methoxy-4-propoxyphenyl group () likely increases logP compared to the target compound, reducing solubility but improving membrane penetration .

Biological Activity

The compound 4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC21H24N2O5
Molecular Weight396.43 g/mol
LogP1.321
Polar Surface Area70.85 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2

The compound features a pyrrole ring system, which is known for its diverse biological activities, including antibacterial and antifungal properties. The presence of functional groups such as furan, hydroxy, and methoxyphenyl enhances its potential interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrrole derivatives. For instance, compounds similar to the target molecule have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.125 μg/mL , indicating potent antibacterial effects .

The mechanism of action for compounds in this class typically involves interaction with bacterial enzymes or receptors. The dimethylamino group in the structure can form hydrogen bonds with active sites on target proteins, while the furan and methoxyphenyl groups may engage in π-π stacking interactions. This multi-faceted binding can disrupt essential cellular processes in bacteria, leading to cell death .

Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of various pyrrole derivatives, including those structurally related to our compound. These derivatives were tested against Mycobacterium tuberculosis , with some exhibiting an MIC of 5 µM , suggesting their potential as lead compounds for developing new antitubercular agents .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR has demonstrated that modifications to the pyrrole ring can significantly influence biological activity. For example, introducing different substituents on the furan or methoxy groups can enhance activity against specific bacterial strains or improve solubility profiles .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Pyrrole Ring Formation : Utilizing a Paal-Knorr synthesis method.
  • Furan-2-carbonyl Group Introduction : Achieved through acylation using furan-2-carbonyl chloride.
  • Dimethylamino Group Addition : Via nucleophilic substitution with dimethylamine.

These synthetic routes are crucial for producing derivatives that may exhibit improved biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

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